molecular formula C17H23NO5 B13676739 Di-tert-Butyl (2-formylphenyl)imidodicarbonate

Di-tert-Butyl (2-formylphenyl)imidodicarbonate

Cat. No.: B13676739
M. Wt: 321.4 g/mol
InChI Key: FQVFZFXKSMARFA-UHFFFAOYSA-N
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Description

Di-tert-Butyl (2-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (2-formylphenyl)imidodicarbonate typically involves the reaction of 2-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (2-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-Butyl (2-formylphenyl)imidodicarbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (2-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-Butyl (2-formylphenyl)imidodicarbonate is unique due to the presence of both formyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-(2-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-11H,1-6H3

InChI Key

FQVFZFXKSMARFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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